(2-Aminoethyl)(cyclopropylmethyl)amine dihydrochloride
Description
(2-Aminoethyl)(cyclopropylmethyl)amine dihydrochloride (CAS: Not explicitly listed in evidence; molecular formula: C₆H₁₄N₂·2HCl) is a dihydrochloride salt characterized by a primary amine group (-NH₂) and a cyclopropylmethyl substituent. Its SMILES notation is C1CC1CNCCN, and its InChIKey is LJGMFMZLKFEDGU-UHFFFAOYSA-N . The compound is also referred to as N'-(cyclopropylmethyl)ethane-1,2-diamine dihydrochloride.
Properties
IUPAC Name |
N'-(cyclopropylmethyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-3-4-8-5-6-1-2-6;;/h6,8H,1-5,7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZADQLFXKATOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(cyclopropylmethyl)amine dihydrochloride typically involves the reaction of cyclopropylmethylamine with ethylenediamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set period to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(cyclopropylmethyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, alcohols, or amines; reactions are often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce primary amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .
Scientific Research Applications
(2-Aminoethyl)(cyclopropylmethyl)amine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(cyclopropylmethyl)amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical and Functional Comparisons
Solubility and Stability
- Target Compound : Likely exhibits moderate water solubility due to the dihydrochloride salt, though the cyclopropyl group may limit it. Stability data are unavailable, but analogous dihydrochlorides (e.g., dopamine hydrochloride) require protection from light and moisture .
- Piperazine Derivatives (): Higher solubility in polar solvents due to multiple amine groups.
- Brominated Analogs (): Lower solubility in water but enhanced reactivity in organic media.
Biological Activity
(2-Aminoethyl)(cyclopropylmethyl)amine dihydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, biological applications, and relevant research findings.
The primary mechanism of action for this compound involves its role as a ligand that interacts with various molecular targets, including enzymes and receptors. By binding to these targets, the compound can modulate their activity, influencing various biochemical pathways and cellular functions. The specific pathways affected depend on the context of its use, which can vary widely across different studies.
1. Enzyme Interactions
The compound is utilized in studies focusing on enzyme mechanisms and protein interactions. It serves as a building block in synthesizing complex organic molecules, which is crucial for understanding enzyme dynamics and developing new therapeutic agents.
2. Cancer Research
Recent studies have evaluated the cytotoxic effects of related compounds on human cancer cell lines. For instance, derivatives of bis(2-aminoethyl)amine have shown promising results against various cancer types, including colorectal adenocarcinoma (CaCo-2) and lung carcinoma (A549). These studies often employ assays such as MTT and lactate dehydrogenase to assess cell viability and apoptosis .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| (2-Aminoethyl)amine dihydrochloride | Enzyme inhibition, protein interactions | Simple structure, less stability compared to target compound |
| Cyclopropylmethylamine hydrochloride | Modulates neurotransmitter systems | Basic amine structure with limited applications |
| N-(2-Aminoethyl)cyclopropylamine | Potential receptor modulation | Combines cyclopropyl and aminoethyl groups |
This compound stands out due to its unique structural combination, which enhances its stability and reactivity compared to similar compounds.
Case Studies
-
Cytotoxicity Evaluation :
A study involving derivatives of bis(2-aminoethyl)amine demonstrated varying degrees of cytotoxicity against cancer cell lines. The derivative with the highest activity showed an IC50 value ranging from 13.95 µM to 15.74 µM across different cell lines, indicating substantial growth-inhibitory effects . -
Apoptotic Activity :
Flow cytometry analyses revealed that certain derivatives induced significant early and late apoptosis in lung carcinoma cells, suggesting potential therapeutic applications in cancer treatment. The most potent compounds in this study induced early apoptosis in up to 42.7% of treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
